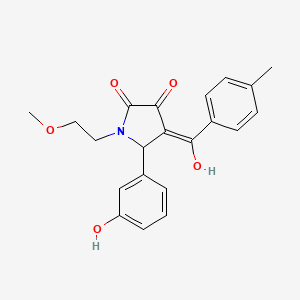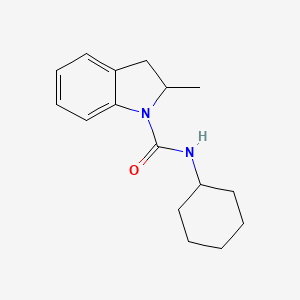![molecular formula C20H20N4O3 B5320468 N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5320468.png)
N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as AMOZ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AMOZ is a urea derivative that has been synthesized through various methods and has been explored for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
The mechanism of action of N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In one study, this compound was shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. This inhibition could lead to DNA damage and cell death. Additionally, this compound was found to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. This inhibition could lead to the disruption of various cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of mitochondrial function. In one study, this compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase-3 and caspase-9. Additionally, this compound was shown to inhibit the proliferation of HeLa cervical cancer cells through the induction of G1 cell cycle arrest. Furthermore, this compound was found to disrupt mitochondrial function in A549 lung cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
实验室实验的优点和局限性
N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments, including its potent antibacterial, antifungal, and anticancer properties, and its ability to induce apoptosis and inhibit cell proliferation. However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, the toxicity of this compound has not been fully evaluated, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into the cellular processes that are affected by this compound and could lead to the development of more targeted therapies. Another direction is to evaluate the toxicity of this compound and determine its safety profile. This could enable its use in clinical trials and potentially lead to the development of new drugs for the treatment of various diseases. Additionally, further studies could explore the potential applications of this compound in other fields, such as agriculture and environmental science.
合成方法
N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can be synthesized through various methods, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide with allyl isocyanate, followed by the reaction with 3-methoxybenzaldehyde. Another method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide with 3-methoxybenzaldehyde, followed by the reaction with allyl isocyanate. Both methods result in the formation of this compound, which can be purified through recrystallization.
科学研究应用
N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been explored for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial, antifungal, and anticancer properties. In one study, this compound was found to exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 1.56 and 3.12 µg/mL, respectively. In another study, this compound was shown to inhibit the growth of Candida albicans and Aspergillus niger, with MIC values of 0.78 and 1.56 µg/mL, respectively. Furthermore, this compound has been investigated for its potential anticancer activity against various cancer cell lines, including MCF-7, HeLa, and A549 cells.
属性
IUPAC Name |
3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-12-24(20(25)21-16-10-7-11-17(13-16)26-2)14-18-22-19(23-27-18)15-8-5-4-6-9-15/h3-11,13H,1,12,14H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYFLXYLOUZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5320389.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5320396.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![1-(3-chloro-4-methylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320457.png)

![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320489.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)